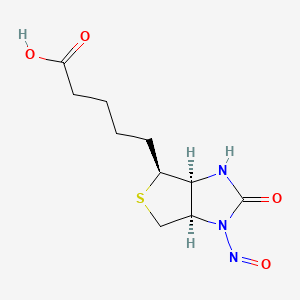

Nitrosobiotin

Übersicht

Beschreibung

Nitrosobiotin ist eine einzigartige chemische Verbindung, die aufgrund ihres potenziellen Einsatzes in der biochemischen Forschung Aufmerksamkeit erregt hat. Sie besteht aus einem Biotinmolekül, das durch eine Einfachbindung mit einer Stickstoffoxidgruppe (NO) verbunden ist . Diese Verbindung ist hochreaktiv und kann in verschiedenen biochemischen Anwendungen eingesetzt werden.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird üblicherweise aus Biotin hergestellt. Die Synthese beinhaltet die Nitrosierung von Biotin, bei der eine Stickstoffoxidgruppe an das Biotinmolekül eingeführt wird . Dieser Prozess kann mit verschiedenen Nitrosierungsmitteln wie tert-Butylnitrit unter lösungsmittelfreien Bedingungen durchgeführt werden .

Industrielle Produktionsmethoden: Die Verbindung wird dann gereinigt und unter geeigneten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Wirkmechanismus

Target of Action

Nitrosobiotin is a unique chemical compound prepared from biotin It’s known that by releasing nitric oxide, this compound can stimulate biological processes such as vasodilation, platelet aggregation, and immune response .

Mode of Action

It’s known that this compound can release nitric oxide, which is a potent signaling molecule that plays a crucial role in various physiological processes . This suggests that this compound may interact with its targets by releasing nitric oxide, thereby influencing various biological processes.

Result of Action

Given its ability to release nitric oxide, this compound can stimulate biological processes such as vasodilation, platelet aggregation, and immune response . These effects suggest that this compound may have a significant impact at the molecular and cellular levels.

Action Environment

It’s known that this compound is a relatively stable compound that can be stored at room temperature for extended periods . This suggests that this compound may be resistant to various environmental factors, thereby maintaining its action and efficacy.

Biochemische Analyse

Biochemical Properties

Nitrosobiotin plays a significant role in biochemical reactions due to its ability to release nitric oxide. This release can stimulate various biological processes such as vasodilation, platelet aggregation, and immune response . This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it can bind to proteins containing cysteine residues, leading to S-nitrosylation, a post-translational modification that affects protein function . This interaction can modulate the activity of enzymes such as guanylyl cyclase and cytochrome c oxidase, influencing cellular signaling pathways and metabolic processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By releasing nitric oxide, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . This compound-induced S-nitrosylation can regulate the activity of key signaling proteins, such as transcription factors and kinases, thereby modulating gene expression and cellular responses to stimuli . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to release nitric oxide, which can then interact with various biomolecules. This compound can bind to cysteine residues in proteins, leading to S-nitrosylation, a modification that can alter protein function and activity . This process can inhibit or activate enzymes, influence protein-protein interactions, and modulate gene expression . For example, S-nitrosylation of guanylyl cyclase can activate this enzyme, leading to increased production of cyclic GMP, a secondary messenger involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable and can be stored at room temperature for extended periods . Its reactivity may decrease over time, affecting its ability to release nitric oxide and interact with biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate beneficial biological processes such as vasodilation and immune response . At high doses, it can have toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its ability to release nitric oxide. This release can influence the activity of enzymes such as guanylyl cyclase and cytochrome c oxidase, which are involved in cellular respiration and energy production . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, S-nitrosylation of metabolic enzymes can alter their activity, leading to changes in the flow of metabolites through various pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments . For instance, this compound can bind to proteins involved in nitric oxide transport, facilitating its distribution to target sites within the cell . This distribution is crucial for its biological activity, as it ensures that this compound reaches the appropriate cellular targets .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it can exert its effects . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and modulate their function . For example, this compound can localize to the mitochondria, where it can influence cellular respiration and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nitrosobiotin is typically prepared from biotin. The synthesis involves the nitrosation of biotin, where a nitric oxide group is introduced to the biotin molecule . This process can be carried out using various nitrosating agents such as tert-butyl nitrite under solvent-free conditions .

Industrial Production Methods: The compound is then purified and stored under appropriate conditions to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nitrosobiotin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Amine oder andere reduzierte Formen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Peroxyessigsäure und andere Peroxide.

Reduktion: Reduktionsmittel wie Raney-Nickel und Wasserstoffgas werden oft verwendet.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Stickstoffoxidgruppe unter milden Bedingungen zu substituieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Nitrosoxide ergeben, während die Reduktion Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Nitrosobiotin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Synthesen eingesetzt.

Biologie: Aufgrund seiner hohen Reaktivität in der Proteinmarkierung und Kreuzvernetzung eingesetzt.

Medizin: Als potenzieller Stickstoffoxidspender in therapeutischen Anwendungen untersucht.

Industrie: In der Entwicklung von biochemischen Assays und diagnostischen Werkzeugen eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Freisetzung von Stickstoffoxid, das verschiedene biologische Prozesse wie Vasodilatation, Thrombozytenaggregation und Immunantwort stimulieren kann . Die Stickstoffoxidgruppe interagiert mit molekularen Zielstrukturen und Signalwegen, was zu den beobachteten biologischen Wirkungen führt.

Ähnliche Verbindungen:

N-Nitrosamine: Verbindungen, bei denen eine Stickstoffoxidgruppe an ein Amin gebunden ist.

N-Nitrosocarbamate: Verbindungen mit einer Stickstoffoxidgruppe, die an ein Carbamate gebunden ist.

N-Nitrosoharnstoffe: Verbindungen mit einer Stickstoffoxidgruppe, die an einen Harnstoff gebunden ist.

N-Nitrosoguanidine: Verbindungen mit einer Stickstoffoxidgruppe, die an ein Guanidin gebunden ist.

Eindeutigkeit: this compound ist aufgrund seines Biotin-Rückgrats einzigartig, das ihm eine spezifische Interaktion mit Biotin-bindenden Proteinen und Enzymen ermöglicht. Diese Spezifität macht es besonders nützlich in der biochemischen Forschung und in diagnostischen Anwendungen .

Vergleich Mit ähnlichen Verbindungen

N-nitrosamines: Compounds where a nitric oxide group is attached to an amine.

N-nitrosocarbamates: Compounds with a nitric oxide group attached to a carbamate.

N-nitrosoureas: Compounds with a nitric oxide group attached to a urea.

N-nitrosoguanidines: Compounds with a nitric oxide group attached to a guanidine.

Uniqueness: Nitrosobiotin is unique due to its biotin backbone, which allows it to interact specifically with biotin-binding proteins and enzymes. This specificity makes it particularly useful in biochemical research and diagnostic applications .

Eigenschaften

IUPAC Name |

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXQNNMTPBRPW-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205390 | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56859-26-8 | |

| Record name | Nitrosobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Nitrosobiotin formation in analytical chemistry?

A1: this compound serves as a key intermediate in the quantitative analysis of biotin [, ]. Its formation through the reaction of biotin with sodium nitrite allows for extraction and subsequent detection using colorimetric or gas chromatographic methods. This approach enables the determination of biotin levels in complex matrices like pharmaceutical preparations.

Q2: Can you elaborate on the stability of this compound and its impact on analytical methods?

A2: Understanding the stability of this compound is crucial for accurate and reliable biotin quantification. Research indicates that this compound exhibits varying stability under different pH conditions []. This knowledge is essential for optimizing the analytical workflow, ensuring that the derivative remains stable during extraction, purification, and analysis. For example, researchers can adjust the pH of the extraction solvent or minimize the exposure time to unfavorable pH conditions to prevent degradation and maintain the integrity of the analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1220613.png)

![3-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-2-methylbenzoic acid](/img/structure/B1220622.png)